2-{[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide
2-{[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0815389
InChI:
InChI=1S/C19H22N2O3S/c1-3-24-17-7-5-4-6-16(17)21-19(23)13-25-12-18(22)20-15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3,(H,20,22)(H,21,23)
SMILES:
CCOC1=CC=CC=C1NC(=O)CSCC(=O)NC2=CC=C(C=C2)C
Molecular Formula:
C19H22N2O3S
Molecular Weight:
358.5 g/mol
2-{[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-methylphenyl)acetamide
CAS No.:
Cat. No.: VC0815389
Molecular Formula: C19H22N2O3S
Molecular Weight: 358.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22N2O3S |
|---|---|
| Molecular Weight | 358.5 g/mol |
| IUPAC Name | 2-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-N-(4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C19H22N2O3S/c1-3-24-17-7-5-4-6-16(17)21-19(23)13-25-12-18(22)20-15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3,(H,20,22)(H,21,23) |
| Standard InChI Key | AONRVTLBDYPZTR-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1NC(=O)CSCC(=O)NC2=CC=C(C=C2)C |
| Canonical SMILES | CCOC1=CC=CC=C1NC(=O)CSCC(=O)NC2=CC=C(C=C2)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator